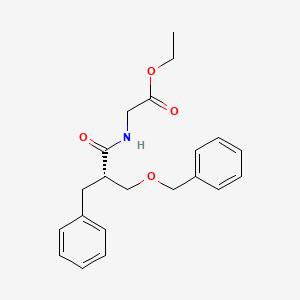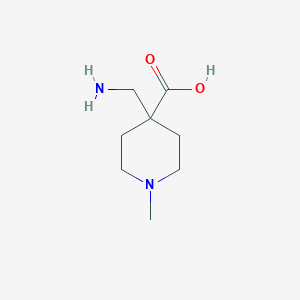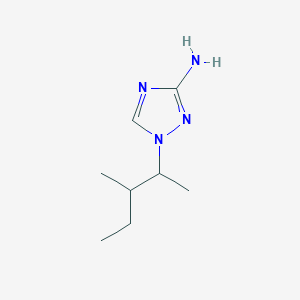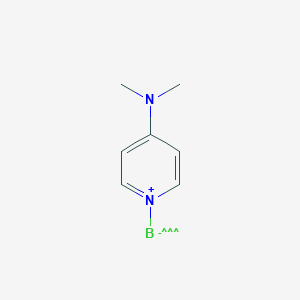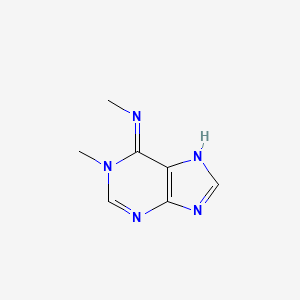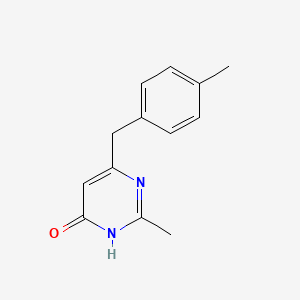
2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-4-hydroxypyrimidine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 2-methyl-6-(4-methylbenzyl)pyrimidin-4-one.
Reduction: Formation of 2-methyl-6-(4-methylbenzyl)dihydropyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The compound can interfere with cellular pathways, such as signal transduction or metabolic processes, resulting in its biological activity.
相似化合物的比较
Similar Compounds
2-Methyl-4-hydroxypyrimidine: Lacks the benzyl group, resulting in different biological activities.
6-Benzylpyrimidin-4-ol: Lacks the methyl group, affecting its chemical reactivity and pharmacological properties.
2-Methyl-6-(4-chlorobenzyl)pyrimidin-4-ol: Contains a chlorine atom instead of a methyl group, leading to variations in its chemical and biological behavior.
Uniqueness
2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol is unique due to the presence of both the methyl and benzyl groups, which contribute to its distinct chemical reactivity and potential therapeutic applications. The combination of these functional groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
2-methyl-4-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-3-5-11(6-4-9)7-12-8-13(16)15-10(2)14-12/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDGRISTRIVPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=O)NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13331901.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one](/img/structure/B13331912.png)
amine](/img/structure/B13331915.png)
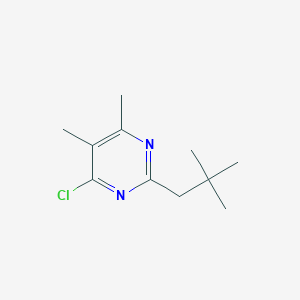
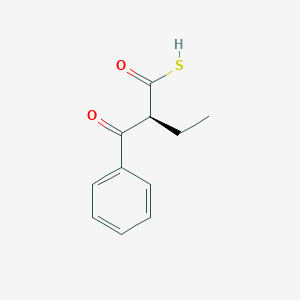

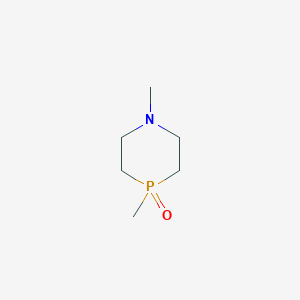
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)

